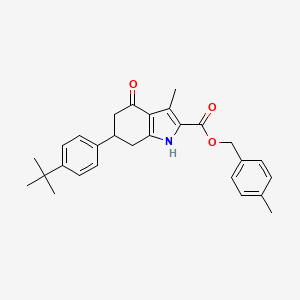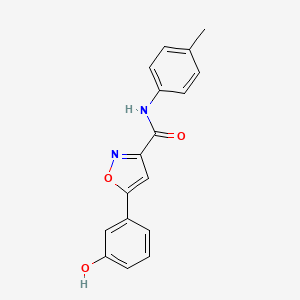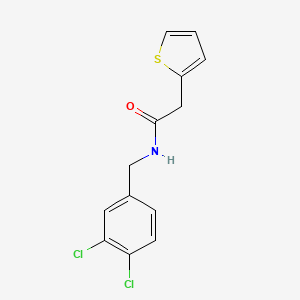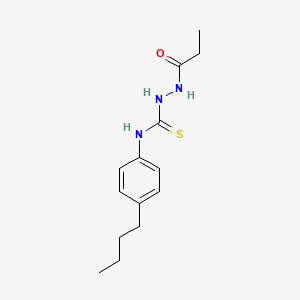![molecular formula C14H19Cl2NO2S2 B4618467 2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)
2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide
Vue d'ensemble
Description
Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. They are synthesized through various chemical reactions, involving the functionalization of benzenesulfonamide with different substituents to achieve desired properties and activities.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions such as condensation, substitution, and cyclization. For example, novel benzenesulfonamide derivatives with anticancer activity have been synthesized through the reaction of aminoguanidines with appropriate phenylglyoxal hydrate in glacial acetic acid (Żołnowska et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, with various substituents influencing the molecule's properties and activity. X-ray crystallography and molecular modeling studies provide insights into the conformation, molecular geometry, and potential interactions of these compounds with biological targets (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, including hydrolysis, substitution, and coupling reactions, which are essential for modifying their chemical structure and enhancing their biological activities. The chemical properties are significantly influenced by the nature and position of substituents on the benzene ring and the sulfonamide group.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of benzenesulfonamide derivatives are crucial for their application in drug formulation and delivery. These properties can be tailored by modifying the molecular structure of the compounds (Li et al., 2019).
Applications De Recherche Scientifique
Synthesis and Antitumor Evaluation
The synthesis of novel benzenesulfonamide derivatives, including compounds structurally related to "2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide," has shown significant antitumor activity. For example, Łukasz Tomorowicz et al. (2020) developed a series of benzenesulfonamides evaluated for cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These compounds exhibited IC50 values ranging from 7 to 24 µM, highlighting their potential as anticancer agents. Further QSAR studies helped in understanding the relationship between the molecular structure of these compounds and their cytotoxic activity, paving the way for the design of more effective anticancer drugs (Łukasz Tomorowicz et al., 2020).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of benzenesulfonamide derivatives with target proteins, such as the MDM2 protein, which plays a crucial role in cancer cell proliferation. The insights gained from these studies are crucial for the rational design of novel therapeutics that can selectively inhibit protein targets involved in cancer progression.
Anticancer Activity and Apoptosis-Inducing Activity
Research by B. Żołnowska et al. (2016) on novel benzenesulfonamide derivatives showed not only their anticancer activity but also their ability to induce apoptosis in cancer cells. Some compounds demonstrated potent cytotoxicity against HCT-116, HeLa, and MCF-7 cell lines, with certain derivatives enhancing the number of apoptotic cells, indicating a mechanism of action that involves the induction of programmed cell death in cancer cells (B. Żołnowska et al., 2016).
Metabolic Stability
The metabolic stability of benzenesulfonamide derivatives, an essential factor for their development as drugs, has also been studied. Compounds with specific substitutions have shown increased metabolic stability in the presence of pooled human liver microsomes and NADPH, indicating their potential for further development into therapeutically relevant agents.
Synthetic Applications
The exploration of benzenesulfonamides extends beyond their biological activity. Studies on their synthetic applications have revealed that benzenesulfonamide is a versatile Directed Metalation Group (DMG) that can be used in heterocyclic synthesis, demonstrating the chemical flexibility and utility of benzenesulfonamide derivatives in organic synthesis (O. Familoni, 2002).
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-cyclohexylsulfanylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2S2/c15-11-6-7-13(16)14(10-11)21(18,19)17-8-9-20-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUUVBRRUZBPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)



![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)
![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)

![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)